![molecular formula C20H30N2O5 B1391650 Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate CAS No. 1216410-07-9](/img/structure/B1391650.png)
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate
Descripción general
Descripción
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate is a chemical compound with the CAS number 1216410-07-9 . It is used in the synthesis of several novel organic compounds .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 378.46 and a predicted density of 1.125±0.06 g/cm3 . Its boiling point is predicted to be 491.4±45.0 °C . Other physical and chemical properties such as melting point and flash point are not available .Aplicaciones Científicas De Investigación
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate: , also known as tert-butyl 4-[2-(4-ethoxycarbonylphenoxy)ethyl]piperazine-1-carboxylate, is a compound with potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on six unique applications:
Antibacterial Agent
This compound has been screened for its antibacterial activities against both Gram-positive and Gram-negative bacteria strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . Its efficacy at different concentrations could lead to the development of new antibacterial drugs.
Organic Synthesis Intermediate
As a building block in organic synthesis, this compound can be used to create a variety of novel organic compounds, including amides, sulphonamides, and Mannich bases . Its versatility makes it valuable for synthesizing complex molecules for pharmaceuticals or materials science.
PROTAC Development
The structure of this compound suggests it could serve as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . This application is crucial in drug discovery and development for diseases like cancer.
Material Science
The compound’s properties may be explored for creating new materials with specific characteristics, such as improved stability or novel functionalities.
Springer - Synthesis, characterization, X-ray diffraction studies Sigma-Aldrich - tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Propiedades
IUPAC Name |
tert-butyl 4-[2-(4-ethoxycarbonylphenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-25-18(23)16-6-8-17(9-7-16)26-15-14-21-10-12-22(13-11-21)19(24)27-20(2,3)4/h6-9H,5,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXJEPAOOJMRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




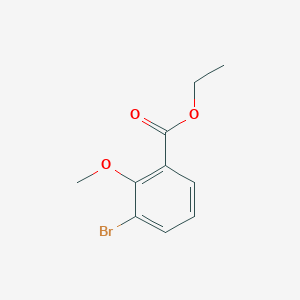
![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
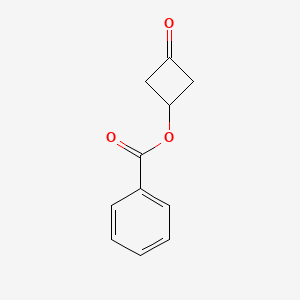
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)
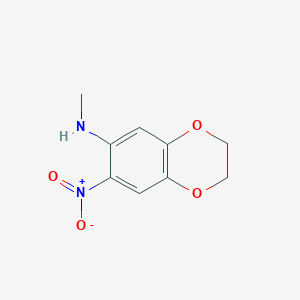
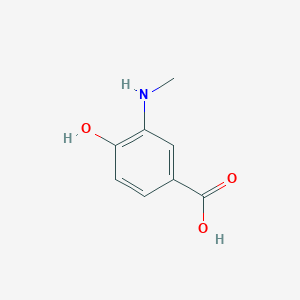
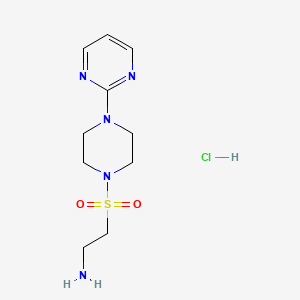
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1391580.png)
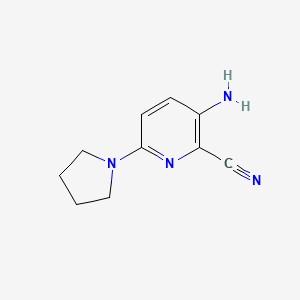
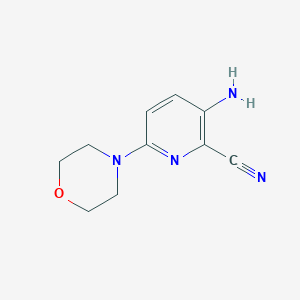
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)
![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)